3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a fluoro group and a trifluoromethyl group, along with a propanal side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-(trifluoromethyl)benzene.
Formylation: The benzene ring is subjected to formylation to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Chain Extension: The aldehyde group is then extended to a propanal group through a series of reactions, including Grignard reactions and subsequent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4-(Trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the propanal side chain.
Uniqueness
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H8F4O |
---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8F4O/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
ALHIWQGQACEKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.